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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of single-molecule approaches to

characterize the enzymatic activity of Topoisomerase III (Topo III). The protocols focus on

magnetic tweezers, a powerful technique for real-time analysis of DNA topology modulation.

This information is intended to guide researchers in designing and implementing single-

molecule experiments to investigate Topo III function and to screen for potential inhibitors.

Introduction to Topoisomerase III and Single-
Molecule Analysis
Topoisomerase III is a type IA topoisomerase that plays a crucial role in maintaining genome

stability by resolving DNA topological problems.[1][2] Unlike type IB and type II

topoisomerases, Topo III and other type IA enzymes cleave a single strand of DNA, allowing

another single or double strand to pass through the break before resealing it.[3][4] This

mechanism is essential for processes such as the resolution of replication and recombination

intermediates.[4] In particular, Topo III is recognized for its efficient decatenation activity, the

unlinking of intertwined DNA circles, a function attributed to a specialized "decatenation loop"

not present in its close relative, Topoisomerase I.[4]

Traditional bulk biochemical assays provide ensemble averages of enzymatic activity, often

obscuring the detailed, stepwise catalytic mechanism of enzymes like Topo III. Single-molecule

techniques, such as magnetic tweezers, optical tweezers, and single-molecule Förster
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Resonance Energy Transfer (smFRET), have emerged as powerful tools to overcome these

limitations.[5][6] These methods allow for the direct observation of individual enzymatic cycles

in real-time, revealing transient intermediates, conformational changes, and the stochastic

nature of enzyme kinetics.[5] Magnetic tweezers, in particular, are well-suited for studying

topoisomerases as they allow for precise control and measurement of DNA supercoiling and

tension.[7][8][9]

Quantitative Analysis of Topoisomerase III Activity
Single-molecule magnetic tweezers experiments have provided unprecedented quantitative

insights into the distinct mechanistic features of E. coli Topoisomerase III compared to

Topoisomerase I.

DNA Relaxation Activity
The table below summarizes key parameters of DNA relaxation by E. coli Topoisomerase I and

Topoisomerase III on negatively supercoiled DNA, as determined by single-molecule magnetic

tweezers experiments.

Parameter
E. coli
Topoisomerase I

E. coli
Topoisomerase III

Reference

Total Relaxation Rate

(supercoils/sec)
~0.9 ~0.2 [10][11]

Processive Relaxation

Velocity

(supercoils/sec)

~3 ~130 [4][10]

Processivity

(supercoils/burst)
High High [10][11]

Pause Duration (sec) ~6 ~130 [4]

These data highlight a key finding from single-molecule studies: while Topo III has a much

slower overall relaxation rate than Topo I, its processive activity is remarkably faster.[4][10]

Topo III relaxes DNA in rapid bursts, followed by long pauses, whereas Topo I exhibits slower,

more frequent relaxation events with shorter pauses.[4][10]
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DNA Decatenation Activity
Single-molecule studies using braided DNA molecules to mimic catenated substrates have

confirmed that Topo III is a more efficient decatenase than Topo I.[12]

Parameter
E. coli
Topoisomerase I

E. coli
Topoisomerase III

Reference

Total Decatenation

Rate (catenanes/sec)
Slower Significantly Faster [12]

Decatenation on

Gapped Substrates

(catenanes/sec)

Inefficient ~5 [10]

The higher decatenation rate of Topo III is primarily attributed to shorter pauses between

decatenation cycles.[12]

Experimental Protocols
The following are detailed methodologies for key single-molecule experiments to analyze

Topoisomerase III activity.

Protocol 1: Single-Molecule DNA Relaxation Assay using
Magnetic Tweezers
This protocol describes the real-time monitoring of the relaxation of a single supercoiled DNA

molecule by Topoisomerase III.

1. Preparation of DNA Substrate:

A long dsDNA molecule (e.g., ~8-20 kbp) is functionalized at its ends with biotin and

digoxigenin for attachment. This can be achieved by PCR using modified primers or by

ligation of smaller functionalized DNA fragments.[8][13]

The DNA construct is purified to remove excess labels and enzymes.

2. Flow Cell Preparation:
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A flow cell is constructed using two glass coverslips separated by a parafilm gasket.

The bottom coverslip is coated with anti-digoxigenin antibodies to specifically bind the

digoxigenin-labeled end of the DNA.[8]

3. Tethering DNA Molecules:

The digoxigenin-labeled DNA is incubated in the flow cell to allow binding to the antibody-

coated surface.

Streptavidin-coated paramagnetic beads (typically 1 µm in diameter) are introduced into the

flow cell and incubated to allow binding to the biotinylated end of the DNA, forming single

DNA tethers between the surface and a bead.[11]

Unbound beads are washed out of the flow cell.

4. Magnetic Tweezers Setup and Data Acquisition:

The flow cell is placed on the stage of an inverted microscope equipped with a high-speed

camera and a magnet holder above the objective.[14]

A pair of magnets is used to apply a constant stretching force to the paramagnetic bead and

to introduce supercoils by rotating the magnets.[14]

The 3D position of the bead is tracked in real-time. The height of the bead is directly related

to the extension of the DNA molecule.[15]

A rotation-extension curve is generated for a single tethered DNA molecule to calibrate the

system. As turns are introduced, the DNA extension remains constant until plectonemes

form, causing a linear decrease in extension with the number of turns.[13]

For the relaxation assay, a specific number of negative supercoils are introduced into the

DNA molecule by rotating the magnets, resulting in a decrease in the bead's height.

The reaction is initiated by introducing Topoisomerase III in the appropriate reaction buffer

(e.g., 50 mM Tris-HCl pH 8.0, 120 mM NaCl, 1 mM MgCl₂, 200 µg/ml BSA) into the flow cell.

[11]
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The relaxation of the DNA by Topo III is observed as an increase in the bead's height as

supercoils are removed. Data is recorded at a high frame rate to capture the fast relaxation

bursts.[11]

5. Data Analysis:

The recorded bead position is converted into DNA extension.

The change in DNA extension over time is used to calculate the change in the linking

number (number of supercoils).

The total relaxation rate, the velocity of processive relaxation runs, the processivity (number

of supercoils removed per burst), and the duration of pauses between bursts are quantified

from the data traces.

Protocol 2: Single-Molecule DNA Decatenation Assay
using Magnetic Tweezers
This protocol allows for the direct observation of the decatenation of two intertwined DNA

molecules by Topoisomerase III.

1. Preparation of Braided DNA Substrate:

Two dsDNA molecules are prepared. One is functionalized with digoxigenin at both ends,

and the other with biotin at both ends.

A DNA braid is formed by allowing the two molecules to intertwine in solution before

tethering. Alternatively, a single DNA molecule with multiple biotin and digoxigenin

attachment points can be used to form a braided structure between the surface and a bead.

[15]

For studying the requirement of single-stranded DNA, a nick or a bulge can be introduced

into one of the DNA molecules.[12]

2. Tethering and Data Acquisition:
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The braided DNA is tethered in the magnetic tweezers setup, with one molecule attached to

the surface via digoxigenin-anti-digoxigenin interaction and the other to the paramagnetic

bead via biotin-streptavidin interaction.

The magnets are rotated to introduce a known number of catenanes (interlinks) between the

two DNA molecules, which can be monitored by the change in the bead's vertical position.

The decatenation reaction is initiated by introducing Topoisomerase III into the flow cell.

The unlinking of the two DNA molecules by Topo III is observed as an increase in the bead's

extension until the two molecules are fully separated, at which point the bead detaches from

the surface-bound DNA.

3. Data Analysis:

The rate of decatenation is determined by measuring the time it takes for the enzyme to

resolve the catenanes.

The processivity of decatenation can be assessed by observing the number of unlinking

events that occur before the enzyme dissociates.
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Caption: Catalytic cycle of Type IA Topoisomerase III.
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Click to download full resolution via product page

Caption: Workflow for a single-molecule magnetic tweezers DNA relaxation assay.

Concluding Remarks
Single-molecule analysis provides a powerful lens through which to dissect the intricate

mechanisms of DNA topoisomerases. The application of magnetic tweezers to the study of

Topoisomerase III has revealed its unique kinetic properties, distinguishing it from other type IA

topoisomerases and providing a deeper understanding of its specialized roles in the cell. The

protocols and data presented here serve as a foundation for researchers to further explore the

function of Topo III, its interaction with other proteins such as BLM and RMI1, and to develop

novel therapeutic strategies targeting this important enzyme.[5][16] While magnetic tweezers

have been the primary tool for single-molecule studies of Topo III, the continued development

of optical tweezers and smFRET techniques holds promise for providing complementary

insights into the conformational dynamics and protein-protein interactions that govern Topo III

activity.[6]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.researchgate.net/figure/Graphviz-view-of-a-cell-cycle-canonical-signaling-pathway-with-gene-data-Each-box-is-one_fig5_270963186
https://portlandpress.com/essaysbiochem/article/65/1/37/227840/Integrating-single-molecule-FRET-and-biomolecular
https://pmc.ncbi.nlm.nih.gov/articles/PMC2753391/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2753391/
https://academic.oup.com/nar/article/42/18/11657/2434841
https://pubmed.ncbi.nlm.nih.gov/28940072/
https://pubmed.ncbi.nlm.nih.gov/28940072/
https://pubmed.ncbi.nlm.nih.gov/25232096/
https://pubmed.ncbi.nlm.nih.gov/25232096/
https://nynkedekkerlab.tudelft.nl/wp-content/uploads/2020/06/dekker_methods_molecular_biology_2009_topoisomerases.pdf
https://nynkedekkerlab.tudelft.nl/wp-content/uploads/2020/06/dekker_springer_handbook_single-molecule_biophysics_2009_Chapter13.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6643975/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6643975/
https://pubmed.ncbi.nlm.nih.gov/36529288/
https://pubmed.ncbi.nlm.nih.gov/36529288/
https://www.benchchem.com/product/b15138130#single-molecule-analysis-of-topoisomerase-iii-activity
https://www.benchchem.com/product/b15138130#single-molecule-analysis-of-topoisomerase-iii-activity
https://www.benchchem.com/product/b15138130#single-molecule-analysis-of-topoisomerase-iii-activity
https://www.benchchem.com/product/b15138130#single-molecule-analysis-of-topoisomerase-iii-activity
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15138130?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138130?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138130?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

